4-Methoxycyclohexanecarboxylic acid
Overview
Description
4-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O3. It features a cyclohexane ring substituted with a methoxy group at the fourth position and a carboxylic acid group at the first position.
Scientific Research Applications
4-Methoxycyclohexanecarboxylic acid is utilized in various scientific research applications:
Mechanism of Action
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
5-585 °C, a boiling point of 150-165 °C (at 25 Torr), and a density of 109±01 g/cm3 . These physical properties may influence how the compound behaves in different environments.
Biochemical Analysis
Biochemical Properties
It has been reported that cis-4-Methoxycyclohexanecarboxylic acid reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane .
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available data on the changes in the effects of 4-Methoxycyclohexanecarboxylic acid over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is currently no available data on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is currently no available data on the subcellular localization of this compound and any effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexanecarboxylic acid with methyl iodide. Another method includes the reduction of 4-methoxycyclohexanecarboxylate esters. Additionally, the Bucherer–Bergs reaction can be employed, starting from 4-methoxycyclohexan-1-one, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation, oxidation, and subsequent reactions to achieve high yields. The process is optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can participate in substitution reactions to form more complex derivatives.
Common Reagents and Conditions:
Methyllithium: Used to convert this compound into ketones.
Acetic Acid and Sulphuric Acid: Catalysts for certain reactions involving the compound.
Major Products:
Ketones: Formed through reactions with methyllithium.
Esters: Produced via esterification reactions involving the carboxylic acid group.
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methylcyclohexanecarboxylic Acid: Substituted with a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness: 4-Methoxycyclohexanecarboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
4-methoxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKILSRYNRQGRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347396 | |
Record name | 4-Methoxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-12-8 | |
Record name | 4-Methoxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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